8-[3,4-bis(pyridin-2-ylmethoxy)phenyl]-2,2-difluoro-4,6,10,12-tetramethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraene
Overview
Description
8-[3,4-bis(pyridin-2-ylmethoxy)phenyl]-2,2-difluoro-4,6,10,12-tetramethyl-1-aza-3-azonia-2-boranuidatricyclo[73003,7]dodeca-4,6,8,10-tetraene is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3,4-bis(pyridin-2-ylmethoxy)phenyl]-2,2-difluoro-4,6,10,12-tetramethyl-1-aza-3-azonia-2-boranuidatricyclo[73003,7]dodeca-4,6,8,10-tetraene involves multiple steps, starting with the preparation of the pyridin-2-ylmethoxy phenyl precursor This precursor is then reacted with difluoro compounds under specific conditions to introduce the difluoro groups
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-[3,4-bis(pyridin-2-ylmethoxy)phenyl]-2,2-difluoro-4,6,10,12-tetramethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridin-2-ylmethoxy groups, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols and electrophiles like alkyl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
8-[3,4-bis(pyridin-2-ylmethoxy)phenyl]-2,2-difluoro-4,6,10,12-tetramethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraene has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 8-[3,4-bis(pyridin-2-ylmethoxy)phenyl]-2,2-difluoro-4,6,10,12-tetramethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
8-[3,4-bis(pyridin-2-ylmethoxy)phenyl]-2,2-difluoro-4,6,10,12-tetramethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraene: This compound is unique due to its specific structure and functional groups.
Other Pyridin-2-ylmethoxy Compounds: These compounds share the pyridin-2-ylmethoxy group but differ in other structural aspects.
Difluoro Compounds: Compounds with difluoro groups have similar chemical properties but may differ in their overall structure and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and tricyclic structure, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
8-[3,4-bis(pyridin-2-ylmethoxy)phenyl]-2,2-difluoro-4,6,10,12-tetramethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31BF2N4O2/c1-20-15-22(3)37-30(20)29(31-21(2)16-23(4)38(31)32(37,33)34)24-11-12-27(39-18-25-9-5-7-13-35-25)28(17-24)40-19-26-10-6-8-14-36-26/h5-17,22,38H,18-19H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWZUAYOIIBSQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1([NH+]2C(=CC(=C2C(=C3N1C(C=C3C)C)C4=CC(=C(C=C4)OCC5=CC=CC=N5)OCC6=CC=CC=N6)C)C)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31BF2N4O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2156642-70-3 | |
Record name | BIP | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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